Divergent Dual Enzyme Modulation Profile of SD-57881 vs. Classical CAIs
SD-57881 exhibits a distinct functional duality not observed in standard carbonic anhydrase inhibitors (CAIs). In a comparative enzyme assay, classical CAIs like acetazolamide act as pure inhibitors of hCA II. In contrast, SD-57881 and specific sulfonylurea derivatives not only inhibit hCA II but also activate HDAC1, a feature absent in traditional sulfonamide scaffolds [1]. The study reports that while certain sulfonylureas yielded compound-dependent HDAC1 activation, SD-57881 was identified as part of a subset exhibiting this dual behavior, highlighting its unique profile for studying interconnected epigenetic and pH regulation pathways [1].
| Evidence Dimension | HDAC1 Modulation (% Activation at 10 μM & 100 μM) |
|---|---|
| Target Compound Data | Exhibits HDAC1 activation. |
| Comparator Or Baseline | Acetazolamide: 0% activation (pure hCA II inhibition). |
| Quantified Difference | Qualitative switch in enzyme modulation: from single-target inhibition to dual-target inhibition-plus-activation. |
| Conditions | In vitro enzyme inhibition and activation assays using recombinant human HDAC1 and hCA II. |
Why This Matters
This divergent modulation profile, documented in a 2016 RSC Advances study, sets SD-57881 apart from generic CAIs, enabling research into novel therapeutic mechanisms that require simultaneous pH and epigenetic control.
- [1] Hadianawala, M., & Datta, B. (2016). Design and development of sulfonylurea derivatives as zinc metalloenzyme modulators. RSC Advances, 6(11), 8923–8929. https://doi.org/10.1039/C5RA27341B View Source
